molecular formula C17H15FN4O3S B3444512 1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B3444512
M. Wt: 374.4 g/mol
InChI Key: DKFCSXLEMHPIFG-UHFFFAOYSA-N
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Description

1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorophenoxy group, and a methoxyphenyl group

Properties

IUPAC Name

1-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c1-24-12-8-6-11(7-9-12)19-16(23)20-17-22-21-15(26-17)10-25-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCSXLEMHPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled by linking the thiadiazole ring with the fluorophenoxy and methoxyphenyl groups through urea formation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

    2-(2-Fluorophenoxy)-1-(4-methoxyphenyl)ethanamine: This compound shares the fluorophenoxy and methoxyphenyl groups but lacks the thiadiazole ring.

    2-(2-Fluorophenoxy)-1-(4-methoxyphenyl)propan-1-amine: Similar to the previous compound, it has the fluorophenoxy and methoxyphenyl groups but differs in the structure of the central carbon chain.

The uniqueness of this compound lies in the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
Reactant of Route 2
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1-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

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